6-(2-Aminoethyl)-4-methylpyridine-2-carbonitrile
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Overview
Description
6-(2-Aminoethyl)-4-methylpyridine-2-carbonitrile is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an aminoethyl group at the 6th position, a methyl group at the 4th position, and a carbonitrile group at the 2nd position of the pyridine ring. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Aminoethyl)-4-methylpyridine-2-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-methylpyridine-2-carbonitrile with ethylenediamine under specific conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(2-Aminoethyl)-4-methylpyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aminoethyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce primary amines. Substitution reactions can lead to the formation of various substituted pyridine derivatives .
Scientific Research Applications
6-(2-Aminoethyl)-4-methylpyridine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-(2-Aminoethyl)-4-methylpyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Methylpyridine-2-carbonitrile: Lacks the aminoethyl group, resulting in different chemical properties and reactivity.
6-(2-Hydroxyethyl)-4-methylpyridine-2-carbonitrile: Contains a hydroxyethyl group instead of an aminoethyl group, leading to variations in biological activity and solubility.
Uniqueness
6-(2-Aminoethyl)-4-methylpyridine-2-carbonitrile is unique due to the presence of the aminoethyl group, which imparts specific chemical and biological properties. This functional group enhances its ability to participate in hydrogen bonding and electrostatic interactions, making it a valuable compound in various applications .
Properties
Molecular Formula |
C9H11N3 |
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Molecular Weight |
161.20 g/mol |
IUPAC Name |
6-(2-aminoethyl)-4-methylpyridine-2-carbonitrile |
InChI |
InChI=1S/C9H11N3/c1-7-4-8(2-3-10)12-9(5-7)6-11/h4-5H,2-3,10H2,1H3 |
InChI Key |
OGXFSPDWASCXQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)C#N)CCN |
Origin of Product |
United States |
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